2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide
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Overview
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is a compound that features a fused heterocyclic structureThe pyrrolo[2,1-f][1,2,4]triazine scaffold is a key component in several biologically active molecules, including drugs like remdesivir, which is used to treat COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The overall yield of this process can be optimized to around 55% .
Industrial Production Methods
For industrial-scale production, the process is scaled up using continuous flow chemistry techniques. This approach ensures the consistent quality and high yield of the compound while addressing safety concerns associated with large-scale chemical reactions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide involves its interaction with specific molecular targets. In the case of kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation . For antiviral applications, the compound interferes with the replication machinery of the virus, preventing its proliferation .
Comparison with Similar Compounds
Similar Compounds
Avapritinib: Another kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a similar core structure used to treat COVID-19.
Uniqueness
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as both a kinase inhibitor and an antiviral agent highlights its versatility and potential for therapeutic applications .
Properties
Molecular Formula |
C8H9N5O |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-2-ylacetamide |
InChI |
InChI=1S/C8H9N5O/c9-6(7(10)14)8-11-4-5-2-1-3-13(5)12-8/h1-4,6H,9H2,(H2,10,14) |
InChI Key |
AKTOYBPBZIQDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)C(C(=O)N)N |
Origin of Product |
United States |
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